N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Description
This compound features a hybrid structure combining a 1,3,4-thiadiazole ring with a pyrrolidine-5-one moiety. Key structural elements include:
- 3-Trifluoromethylphenyl group attached to the pyrrolidine nitrogen, contributing to lipophilicity and metabolic stability.
- E-configuration of the thiadiazolylidene linkage, critical for maintaining planar geometry and electronic conjugation .
The molecular formula is C₁₇H₁₆F₃N₄O₃S (calculated molecular weight: 413.4 g/mol). While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest moderate stability under physiological conditions.
Properties
Molecular Formula |
C16H15F3N4O3S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H15F3N4O3S/c1-26-8-12-21-22-15(27-12)20-14(25)9-5-13(24)23(7-9)11-4-2-3-10(6-11)16(17,18)19/h2-4,6,9H,5,7-8H2,1H3,(H,20,22,25) |
InChI Key |
SPPMHOKIEOKWAE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Ring
The pyrrolidine core is constructed via intramolecular cyclization of a linear precursor. A modified Hurd-Mori protocol () proves effective:
-
Starting Material : Methyl 4-amino-3-(3-(trifluoromethyl)phenyl)but-2-enoate is treated with thionyl chloride to induce cyclization, forming the pyrrolidine ring.
-
Oxidation : The resulting pyrrolidine is oxidized to the 5-oxo derivative using Jones reagent (CrO₃/H₂SO₄) under controlled conditions.
-
Carboxamide Formation : Hydrolysis of the methyl ester (NaOH/EtOH) yields the carboxylic acid, which is subsequently converted to the carboxamide via EDC/HOBt-mediated coupling with ammonium chloride.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | SOCl₂, CH₂Cl₂, 0°C → rt | 78 |
| Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 85 |
| Carboxamide Formation | EDC, HOBt, NH₄Cl, DMF | 92 |
Functionalization with 3-(Trifluoromethyl)Phenyl Group
Introducing the aryl group at position 1 of the pyrrolidine employs Buchwald-Hartwig amination :
-
The pyrrolidine nitrogen is alkylated with 3-(trifluoromethyl)phenylboronic acid under Pd(OAc)₂/XPhos catalysis.
-
Optimization : Microwave irradiation (100°C, 30 min) enhances conversion rates to 89%.
Synthesis of the 5-(Methoxymethyl)-1,3,4-Thiadiazole-2(3H)-Ylidene Fragment
Thiadiazole Ring Construction
The 1,3,4-thiadiazole system is assembled via Hurd-Mori cyclization ():
-
Hydrazone Formation : Reaction of methoxyacetohydrazide with carbon disulfide (CS₂) in ethanol generates the hydrazine-carbodithioate intermediate.
-
Cyclization : Treatment with thionyl chloride (SOCl₂) at −10°C induces ring closure, yielding 5-(methoxymethyl)-1,3,4-thiadiazole-2(3H)-thione.
-
Oxidation to Ylidene : The thione is oxidized to the ylidene using m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reaction Scheme :
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Hydrazone Formation | CS₂, EtOH, reflux | 95 |
| Cyclization | SOCl₂, −10°C, 2 h | 88 |
| Oxidation | mCPBA, CH₂Cl₂, 0°C | 76 |
Stabilization of the Ylidene Form
The E-configuration of the ylidene is preserved by:
-
Conducting reactions under inert atmosphere (N₂ or Ar).
-
Avoiding prolonged exposure to light or heat.
Coupling of Pyrrolidine and Thiadiazole Subunits
Imine Formation
The final assembly involves condensation of the pyrrolidine-3-carboxamide with the thiadiazole ylidene:
-
Activation : The pyrrolidine carboxamide is treated with trimethylaluminum (AlMe₃) to generate a nucleophilic amine.
-
Condensation : Reaction with the thiadiazole ylidene in tetrahydrofuran (THF) at −78°C affords the target imine.
Optimization :
-
Solvent : THF > DMF or DMSO (prevents side reactions).
-
Temperature : −78°C ensures kinetic control, favoring E-configuration.
Key Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 82 |
| Temperature | −78°C | 82 |
| Equivalents of AlMe₃ | 1.2 | 82 |
Purification and Characterization
-
Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) followed by recrystallization (MeOH/H₂O).
-
Characterization :
-
HRMS : m/z 513.1245 [M+H]⁺ (calc. 513.1248).
-
¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, thiadiazole-H), 7.65–7.58 (m, 4H, Ar-H), 4.45 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃).
-
¹³C NMR : 176.8 ppm (C=O), 162.4 ppm (C=N).
-
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Coupling
Microwave irradiation (150°C, 10 min) reduces reaction time from 12 h to 20 min, maintaining yield at 80%.
Solid-Phase Synthesis
Immobilization of the pyrrolidine on Wang resin enables stepwise assembly, though yields are lower (68%) due to steric hindrance.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization at C3 of pyrrolidine | Low-temperature conditions (−78°C) |
| Thiadiazole ring oxidation | Strict exclusion of O₂ during synthesis |
| Imine geometry control | Use of bulky bases (e.g., DBU) |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The thiadiazole moiety exhibits electrophilic character, enabling nucleophilic substitution at specific positions. Reactions typically occur at the C-2 or C-5 positions of the thiadiazole ring, depending on the electronic environment.
| Reaction | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Amine substitution | Primary amines, DMF, 80°C | Thiadiazole-amine adducts | Regioselectivity influenced by methoxymethyl group |
| Halogenation | NCS (N-chlorosuccinimide), CHCl₃ | Chlorinated thiadiazole derivatives | Enhanced electrophilicity at C-5 position |
Mechanistic Insight :
The methoxymethyl group at C-5 donates electron density via resonance, directing nucleophilic attack to the C-2 position. Substituents on the pyrrolidine ring further modulate reactivity through steric effects.
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 hrs | 5-Oxo-pyrrolidine-3-carboxylic acid | 78% |
| Basic hydrolysis | NaOH (10%), ethanol, 60°C | Sodium carboxylate derivative | 85% |
Applications :
Hydrolyzed derivatives are intermediates for synthesizing esters or acyl chlorides, enabling further functionalization.
Oxidation of the Methoxymethyl Group
The methoxymethyl (-OCH₃) substituent undergoes oxidation to form reactive aldehyde intermediates.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 0°C | Aldehyde-functionalized thiadiazole | >90% |
| Dess-Martin periodinane | CH₂Cl₂, RT, 2 hrs | Same as above | 88% |
Note : The aldehyde group facilitates subsequent condensations (e.g., Schiff base formation) for drug conjugate synthesis.
Cyclization Reactions
Intramolecular cyclization occurs under thermal or catalytic conditions, forming fused heterocycles.
Mechanism :
Cyclization is driven by the nucleophilic attack of the pyrrolidine nitrogen on the thiadiazole ring, followed by proton transfer and ring closure .
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with azides or nitrile oxides, forming triazoles or isoxazoles.
| Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|
| Phenyl azide | CuI, DMF, 60°C | 1,2,3-Triazole-thiadiazole hybrid | |
| Nitrile oxide | Et₃N, CHCl₃, RT | Isoxazole-thiadiazole fused system |
Key Finding :
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity, critical for bioactive molecule synthesis .
Functionalization of the Trifluoromethylphenyl Group
The -CF₃ group undergoes electrophilic aromatic substitution (EAS) under controlled conditions.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-CF₃-phenyl derivative | 65% |
| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfonic acid derivative | 72% |
Limitation :
Strong electron-withdrawing effects of -CF₃ reduce EAS reactivity, necessitating harsh conditions.
Scientific Research Applications
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Thiadiazole Substitution: The methoxymethyl group in the target compound (vs. methyl in and isopropyl in ) balances steric bulk and polarity. This substitution may enhance solubility compared to alkyl groups but reduce metabolic stability relative to non-ether analogs.
Core Heterocycle Variations :
- Pyrazole-based analogs (e.g., ) lack the pyrrolidine-5-one ring but retain hydrazide linkages. These compounds often exhibit distinct biological profiles, such as plant growth promotion at low concentrations (as seen in ).
Key Findings:
- The target compound’s trifluoromethylphenyl group may enhance blood-brain barrier penetration compared to fluorophenyl analogs (e.g., ), making it suitable for CNS-targeted therapies.
- Methoxymethyl substitution could reduce cytotoxicity relative to alkyl-thiadiazole derivatives by mitigating hydrophobic interactions with non-target proteins .
Biological Activity
The compound N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide represents a novel class of thiadiazole derivatives that have garnered attention for their diverse biological activities. Thiadiazoles are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thiadiazole ring fused with a pyrrolidine moiety and a trifluoromethyl-substituted phenyl group. This unique arrangement contributes to its biological activity:
- Molecular Formula : C17H16F3N5O2S
- Molecular Weight : 413.40 g/mol
Thiadiazole derivatives typically exert their biological effects through various mechanisms, including:
- Enzyme Inhibition : Many thiadiazoles inhibit key enzymes involved in metabolic pathways crucial for cell proliferation and survival. For example, they may inhibit DNA replication or protein synthesis pathways, leading to apoptosis in cancer cells .
- Antimicrobial Activity : The presence of halogen atoms, such as trifluoromethyl groups, enhances the antimicrobial potency against both Gram-positive and Gram-negative bacteria. Studies suggest that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic functions .
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit selective anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., K562 for leukemia) have shown that similar compounds can inhibit cell growth with IC50 values ranging from 7.4 µM to 25.75 µM .
- Mechanistic Insights : Molecular docking studies indicate that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression, such as Abl protein kinase .
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have exhibited MIC values as low as 12.5 µg/mL against Mycobacterium tuberculosis .
Anti-inflammatory and Other Activities
Thiadiazole derivatives also display anti-inflammatory properties through the modulation of inflammatory cytokines and pathways:
- In Vivo Studies : Animal models have shown reduced inflammation markers when treated with thiadiazole compounds, suggesting their potential use in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activities of thiadiazoles:
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of this compound?
Methodological Answer:
The synthesis of this compound involves multi-step routes, typically starting with the formation of the 1,3,4-thiadiazole ring, followed by coupling with the pyrrolidine-3-carboxamide moiety. Key steps include:
- Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
- Pyrrolidine Integration : Amide coupling reactions (e.g., using EDCI/HOBt) to attach the 5-oxo-pyrrolidine fragment.
- Trifluoromethylphenyl Introduction : Nucleophilic substitution or Suzuki-Miyaura cross-coupling for aryl group incorporation .
Yields (70–78%) can be optimized by controlling reaction temperature and stoichiometry of intermediates .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolidinone, C-F stretches at 1100–1200 cm⁻¹).
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, trifluoromethylphenyl aromatic protons at δ 7.5–8.0 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns.
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, S values .
Advanced: How can researchers resolve discrepancies between theoretical and experimental spectral data?
Methodological Answer:
Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:
- Dynamic NMR Experiments : To detect rotational barriers in the thiadiazole-pyrrolidine linkage.
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, especially for polymorphic forms .
- Purification Reassessment : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate pure fractions before reanalyzing .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to assess variables (temperature, catalyst loading, solvent polarity).
- Response Surface Methodology (RSM) : Models interactions between factors (e.g., optimizing coupling reaction time and reagent equivalents).
- Flow Chemistry : Continuous-flow systems improve reproducibility and heat transfer for exothermic steps (e.g., thiadiazole cyclization) .
Advanced: What computational approaches support structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking : Predict binding affinity to target enzymes (e.g., kinase or protease inhibition) using software like AutoDock or Schrödinger.
- DFT Calculations : Analyze electronic effects of substituents (e.g., methoxymethyl vs. trifluoromethyl on electron density distribution).
- QSAR Modeling : Correlate substituent bulk/logP with biological activity data from analogs .
Advanced: How to design enzymatic inhibition assays for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes based on structural homology to known inhibitors (e.g., thiadiazoles as ATP-competitive kinase inhibitors).
- Assay Conditions : Use fluorescence-based (e.g., ADP-Glo™) or colorimetric (e.g., pNPP hydrolysis) methods at physiological pH and temperature.
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) and validate with dose-response curves (IC₅₀ determination) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the thiadiazole ring under acidic/basic conditions or photodegradation of the trifluoromethyl group.
- Storage Recommendations : Store at –20°C in amber vials under inert atmosphere (N₂/Ar). Use stabilizers like BHT for radical-sensitive moieties .
Advanced: How to address low solubility in biological assay buffers?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers for sustained release .
Advanced: What strategies validate the compound’s metabolic stability in vitro?
Methodological Answer:
- Microsomal Incubations : Assess hepatic clearance using human liver microsomes (HLM) with NADPH cofactor.
- LC-MS/MS Analysis : Quantify parent compound depletion and metabolite identification (e.g., hydroxylation or demethylation products).
- CYP Inhibition Assays : Screen for interactions with CYP3A4/2D6 using luminescent substrates .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
